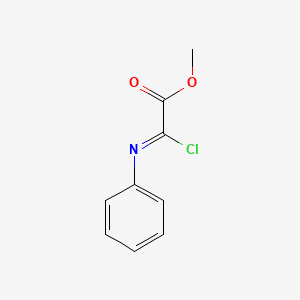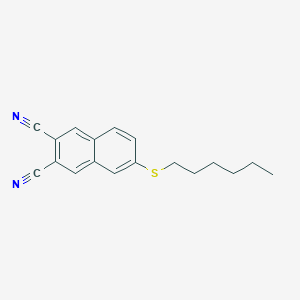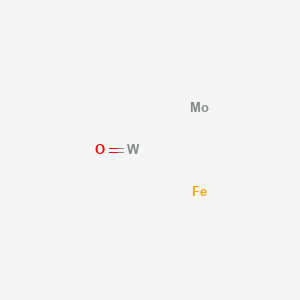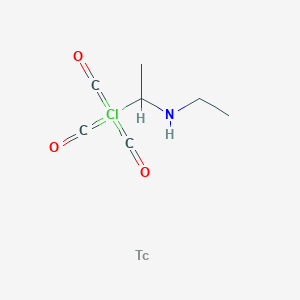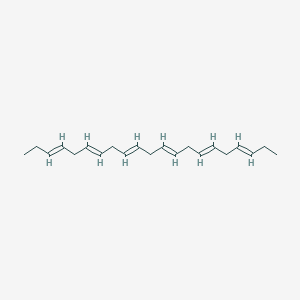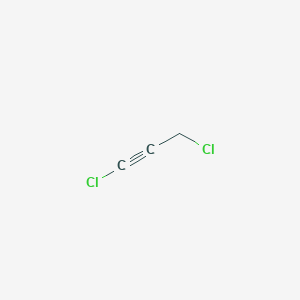
1,3-Dichloroprop-1-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloroprop-1-yne is an organochlorine compound with the molecular formula C₃H₂Cl₂. It is a colorless liquid with a pungent odor and is known for its reactivity due to the presence of both alkyne and chlorine functional groups. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloroprop-1-yne can be synthesized through the chlorination of propyne. The reaction typically involves the addition of chlorine gas to propyne in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective formation of this compound.
Industrial Production Methods: In industrial settings, this compound is produced through a similar chlorination process but on a larger scale. The process involves the continuous feed of propyne and chlorine gas into a reactor, with the reaction being monitored and controlled to optimize yield and purity. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloroprop-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Addition Reactions: The triple bond in the alkyne can undergo addition reactions with hydrogen halides, halogens, and other electrophiles.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alkenes or alkanes.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are used under basic conditions.
Addition Reactions: Hydrogen halides (HCl, HBr), halogens (Cl₂, Br₂), and other electrophiles are used under controlled temperature and pressure.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under specific conditions.
Major Products Formed:
Substitution Reactions: Products include substituted alkynes with various functional groups.
Addition Reactions: Products include dihalides or halogenated alkenes.
Oxidation and Reduction Reactions: Products include carboxylic acids, alkenes, or alkanes.
Scientific Research Applications
1,3-Dichloroprop-1-yne has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1,3-Dichloroprop-1-yne involves its reactivity with various nucleophiles and electrophiles. The presence of the alkyne and chlorine functional groups makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
1,3-Dichloropropene: An organochlorine compound with similar reactivity but different applications, primarily used as a pesticide.
1,2-Dichloropropane: Another organochlorine compound with different reactivity and applications, used as a solvent and in chemical synthesis.
Uniqueness: 1,3-Dichloroprop-1-yne is unique due to the presence of both an alkyne and chlorine functional groups, which impart distinct reactivity and make it a valuable compound in various chemical synthesis processes.
Properties
CAS No. |
927-75-3 |
|---|---|
Molecular Formula |
C3H2Cl2 |
Molecular Weight |
108.95 g/mol |
IUPAC Name |
1,3-dichloroprop-1-yne |
InChI |
InChI=1S/C3H2Cl2/c4-2-1-3-5/h2H2 |
InChI Key |
QZNMPRPWDXTEQJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C#CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


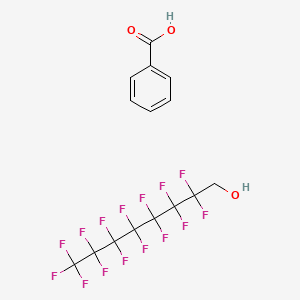

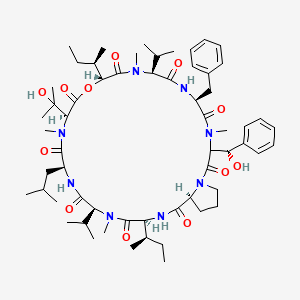
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}aspartic acid](/img/structure/B14286034.png)
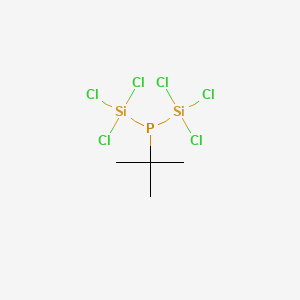
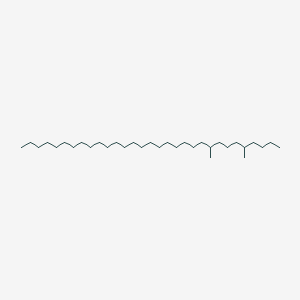
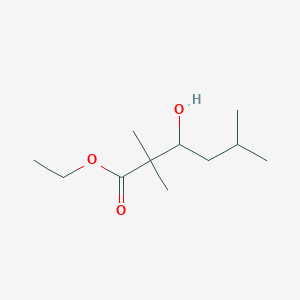
![4-(1,1-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}ethyl)-1,1'-biphenyl](/img/structure/B14286060.png)
